1,4-Diisobutyl hydrogen(Z)-N-(3-carboxylatoacryloyl)-N-octadecyl-L-aspartate
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Overview
Description
1,4-Diisobutyl hydrogen (Z)-N-(3-carboxylatoacryloyl)-N-octadecyl-L-aspartate is a complex organic compound that belongs to the class of aspartate derivatives This compound is characterized by its unique molecular structure, which includes isobutyl groups, a carboxylatoacryloyl moiety, and an octadecyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diisobutyl hydrogen (Z)-N-(3-carboxylatoacryloyl)-N-octadecyl-L-aspartate typically involves multiple steps, including the protection and deprotection of functional groups, esterification, and amidation reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1,4-Diisobutyl hydrogen (Z)-N-(3-carboxylatoacryloyl)-N-octadecyl-L-aspartate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states or products.
Reduction: Reduction reactions can alter the functional groups within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties or as a drug delivery agent.
Industry: Used in the development of new materials or as a component in specialized industrial processes.
Mechanism of Action
The mechanism of action of 1,4-Diisobutyl hydrogen (Z)-N-(3-carboxylatoacryloyl)-N-octadecyl-L-aspartate involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering cellular processes, or modulating biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,4-Diisobutyl hydrogen (Z)-N-(3-carboxylatoacryloyl)-N-octadecyl-L-aspartate include other aspartate derivatives with varying side chains and functional groups. Examples include:
- N-(3-carboxylatoacryloyl)-N-octadecyl-L-aspartate
- 1,4-Diisobutyl hydrogen (Z)-N-(3-carboxylatoacryloyl)-L-aspartate
Uniqueness
The uniqueness of 1,4-Diisobutyl hydrogen (Z)-N-(3-carboxylatoacryloyl)-N-octadecyl-L-aspartate lies in its specific combination of functional groups and molecular structure, which may confer unique properties and applications compared to other similar compounds.
Properties
CAS No. |
68906-34-3 |
---|---|
Molecular Formula |
C34H61NO7 |
Molecular Weight |
595.8 g/mol |
IUPAC Name |
(Z)-4-[[(2S)-1,4-bis(2-methylpropoxy)-1,4-dioxobutan-2-yl]-octadecylamino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C34H61NO7/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-35(31(36)22-23-32(37)38)30(34(40)42-27-29(4)5)25-33(39)41-26-28(2)3/h22-23,28-30H,6-21,24-27H2,1-5H3,(H,37,38)/b23-22-/t30-/m0/s1 |
InChI Key |
ALFGMKAIOCZYRR-YXWORILISA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCN([C@@H](CC(=O)OCC(C)C)C(=O)OCC(C)C)C(=O)/C=C\C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(C(CC(=O)OCC(C)C)C(=O)OCC(C)C)C(=O)C=CC(=O)O |
physical_description |
Other Solid |
Origin of Product |
United States |
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